N-(2-methoxyphenyl)-N'-3-quinolinylurea
Description
N-(2-Methoxyphenyl)-N'-3-quinolinylurea is a urea derivative featuring a 2-methoxyphenyl group and a 3-quinolinyl moiety. Urea derivatives are often explored for their biological activity, such as enzyme inhibition or receptor modulation, due to their hydrogen-bonding capabilities and stability . The quinolinyl group, a bicyclic heteroaromatic system, may confer unique pharmacokinetic or target-binding properties compared to simpler aryl substituents .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-9-5-4-8-15(16)20-17(21)19-13-10-12-6-2-3-7-14(12)18-11-13/h2-11H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFODNZWERAKJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of N-(2-Methoxyphenyl)-N'-3-Quinolinylurea and Related Compounds
Key Observations :
- Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit sulfur-mediated interactions but may face metabolic instability compared to ureas .
- Stereochemical Complexity : Compounds like the oxazolyl urea () highlight the role of stereochemistry in activity, a factor unexplored for the target compound .
Metabolic and Enzymatic Processing
Table 2: Metabolic Pathways of Related Compounds
Key Observations :
- The hydroxylamine analog () undergoes redox cycling, producing toxic metabolites via CYP1A and CYP2E1. In contrast, ureas like the target compound are generally more metabolically stable, reducing such risks .
- Microsomal studies () suggest enzymatic reduction pathways may vary significantly between hydroxylamines and ureas.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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